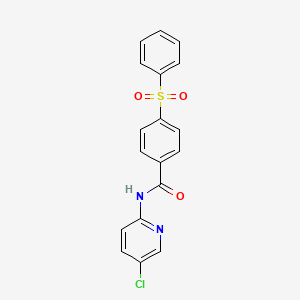
4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide
Descripción general
Descripción
4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a benzamide moiety, with a 5-chloropyridin-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide typically involves the following steps:
Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzene with chlorosulfonic acid.
Coupling with 5-chloropyridin-2-amine: The benzenesulfonyl chloride is then reacted with 5-chloropyridin-2-amine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(benzenesulfonyl)-N-(4-chloropyridin-2-yl)benzamide
- 4-(benzenesulfonyl)-N-(3-chloropyridin-2-yl)benzamide
- 4-(benzenesulfonyl)-N-(2-chloropyridin-2-yl)benzamide
Uniqueness
4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide is unique due to the specific positioning of the chloropyridinyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its analogs.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-14-8-11-17(20-12-14)21-18(22)13-6-9-16(10-7-13)25(23,24)15-4-2-1-3-5-15/h1-12H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNAOHIRLGIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


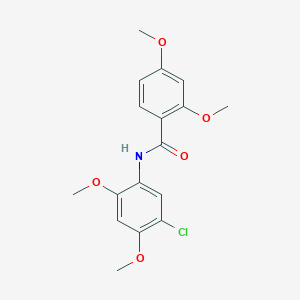
![2-[(4-chlorophenyl)imino]-3-methyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B3541982.png)
![4-chloro-3-methylphenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3541990.png)
![(5Z)-5-[[5-chloro-2-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3541996.png)
![3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3542000.png)
![3-(Pyridin-4-yl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B3542006.png)
![4-bromophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542011.png)

![3-nitrobenzyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B3542036.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3542043.png)
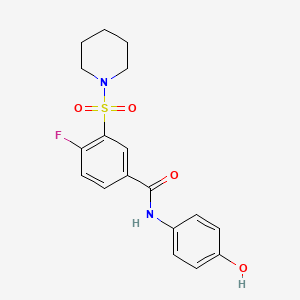
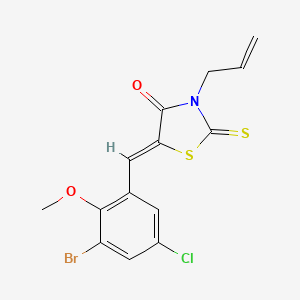
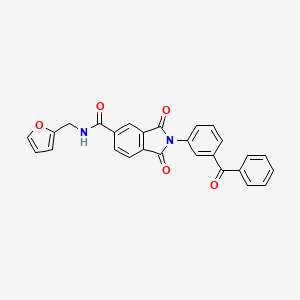
![(5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-methylphenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3542073.png)
